[1,2,4]Triazolo[3,4-a]isoquinoline, 8,9-dimethoxy-5,5-dimethyl-3-pyridin-3-yl-5,6-dihydro-
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Overview
Description
[1,2,4]Triazolo[3,4-a]isoquinoline, 8,9-dimethoxy-5,5-dimethyl-3-pyridin-3-yl-5,6-dihydro- is a complex organic compound that belongs to the class of triazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy and pyridinyl groups in its structure suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[3,4-a]isoquinoline derivatives typically involves multi-step reactions. One common method is the Claisen–Schmidt condensation, where compound A reacts with substituted aldehydes in the presence of potassium hydroxide as a catalyst . Another approach involves the reaction of chalcones with hydrazine hydrate in refluxing ethanol to yield the corresponding triazoloisoquinoline derivatives .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[3,4-a]isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They exhibit significant biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[3,4-a]isoquinoline derivatives involves multiple pathways:
Oxidative Stress: These compounds induce oxidative stress in cells, leading to DNA damage and apoptosis.
Gene Regulation: They upregulate pro-apoptotic genes such as p53 and Bax, which are crucial for the apoptotic process.
Enzyme Inhibition: Some derivatives inhibit specific enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 8’,9’-dimethoxy-3’-(4-methoxyphenyl)-5’,6’-dihydrospiro(cyclopentane-1,5’-[1,2,4]triazolo[3,4-a]isoquinoline)
- 8,9-dimethoxy-1-aryl-4,5-dihydro-1H-pyrazol-3-yl-1,5,6,10b-tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline derivatives
Uniqueness
The uniqueness of [1,2,4]Triazolo[3,4-a]isoquinoline, 8,9-dimethoxy-5,5-dimethyl-3-pyridin-3-yl-5,6-dihydro- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methoxy and pyridinyl groups enhances its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
8,9-dimethoxy-5,5-dimethyl-3-pyridin-3-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C19H20N4O2/c1-19(2)10-13-8-15(24-3)16(25-4)9-14(13)18-22-21-17(23(18)19)12-6-5-7-20-11-12/h5-9,11H,10H2,1-4H3 |
InChI Key |
HIFVYLZWBIXZGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C3=NN=C(N31)C4=CN=CC=C4)OC)OC)C |
Origin of Product |
United States |
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